molecular formula C18H17Cl2N3O3 B11102394 [(4-chlorophenyl)amino]({[(Z)-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone

[(4-chlorophenyl)amino]({[(Z)-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone

Cat. No.: B11102394
M. Wt: 394.2 g/mol
InChI Key: KNJARUCQJMLLSA-XLNRJJMWSA-N
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Description

(4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE is a complex organic compound characterized by the presence of chlorophenyl and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with morpholine to form a Schiff base, which is then further reacted with an appropriate amine and carbonyl source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amines.

Scientific Research Applications

(4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylamine: Shares the chlorophenyl group but lacks the morpholine moiety.

    Morpholine derivatives: Compounds containing the morpholine ring but different substituents.

Uniqueness

(4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE is unique due to the combination of chlorophenyl and morpholine groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

[(Z)-[(4-chlorophenyl)-morpholin-4-ylmethylidene]amino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C18H17Cl2N3O3/c19-14-3-1-13(2-4-14)17(23-9-11-25-12-10-23)22-26-18(24)21-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,24)/b22-17-

InChI Key

KNJARUCQJMLLSA-XLNRJJMWSA-N

Isomeric SMILES

C1COCCN1/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1C(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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